N,N-Bis-boc-5-fluoro-2-nitro-phenylamine
Overview
Description
N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is a molecule that has gained considerable attention in recent years due to its potential applications. It has a molecular formula of C16H21FN2O6 and a molecular weight of 356.35 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 356.35 g/mol . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Radiosynthesis in PET Imaging
N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is used in the synthesis of [18 F]MK-6240, a PET radiotracer for imaging neurofibrillary tangles in vivo. This process simplifies synthesis by eliminating the need for acidic deprotection, improving yield and purity for human and animal PET studies (Hopewell et al., 2019).
Organometallic Complexes Synthesis
It plays a role in the synthesis of ortho-furan-substituted N,N-phenyl α-diimine ligands. These ligands have applications in the creation of organometallic complexes with potential uses in catalysis and material science (Ionkin & Marshall, 2004).
Nitro-Mannich Reaction Catalyst
This compound is involved in catalyzing the nitro-Mannich reaction of isatin-derived N-Boc ketimines. This process is crucial for constructing chiral quaternary aminocarbon centers in organic synthesis (Arai, Matsumura, & Masu, 2014).
In Vivo Imaging with Fluorescent Nanoparticles
In the field of nanotechnology, this compound contributes to the synthesis of near-infrared fluorescent nanoparticles. These nanoparticles are used for high-resolution biological imaging, offering advantages like sharp NIR emission and good photostability (Geng et al., 2014).
Protecting and Activating Thiol Function
It is used in the protection and activation of thiol functions in cysteine, a significant step in peptide chemistry. This approach offers selectivity and resistance to various chemical conditions, important for synthesizing specific peptide structures (Matsueda, Kimura, Kaiser, & Matsueda, 1981).
Synthesis of Fluoride Anion Recognition Compounds
This compound is instrumental in synthesizing compounds that can recognize fluoride anions. These compounds have potential applications in sensing and environmental monitoring due to their specific interactions with fluoride anions (Cao, Liu, Zhang, & Li, 2009).
properties
IUPAC Name |
tert-butyl N-(5-fluoro-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-9-10(17)7-8-11(12)19(22)23/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMQJSXRJPHACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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